molecular formula C16H25N2O5PS B12795369 2-Cyclohexyl-5-((5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy)-4-methoxypyridazin-3(2H)-one CAS No. 76105-55-0

2-Cyclohexyl-5-((5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy)-4-methoxypyridazin-3(2H)-one

Cat. No.: B12795369
CAS No.: 76105-55-0
M. Wt: 388.4 g/mol
InChI Key: CBVRUKSFPQLWDV-UHFFFAOYSA-N
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Description

2-Cyclohexyl-5-((5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy)-4-methoxypyridazin-3(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a unique combination of cyclohexyl, methoxy, and pyridazinone groups, which may contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-5-((5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy)-4-methoxypyridazin-3(2H)-one typically involves multi-step organic reactions. The starting materials might include cyclohexyl derivatives, methoxy-substituted pyridazines, and dioxaphosphinan compounds. Common reaction conditions could involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely require optimization of the synthetic routes to ensure high yield and purity. This might involve scaling up the reactions, using continuous flow reactors, and implementing purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-5-((5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy)-4-methoxypyridazin-3(2H)-one may undergo various types of chemical reactions, including:

    Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions might be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound could participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

2-Cyclohexyl-5-((5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy)-4-methoxypyridazin-3(2H)-one could have several scientific research applications, including:

    Biology: The compound might be studied for its biological activity, including potential effects on enzymes, receptors, or cellular processes.

    Medicine: If the compound exhibits pharmacological activity, it could be investigated as a potential drug candidate for treating various diseases.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-5-((5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy)-4-methoxypyridazin-3(2H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyridazinone derivatives, cyclohexyl-substituted molecules, or compounds containing dioxaphosphinan groups. Examples could include:

  • 2-Cyclohexyl-4-methoxypyridazin-3(2H)-one
  • 5,5-Dimethyl-2-sulfido-1,3,2-dioxaphosphinan derivatives

Uniqueness

The uniqueness of 2-Cyclohexyl-5-((5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy)-4-methoxypyridazin-3(2H)-one lies in its specific combination of functional groups, which may confer distinctive chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

76105-55-0

Molecular Formula

C16H25N2O5PS

Molecular Weight

388.4 g/mol

IUPAC Name

2-cyclohexyl-5-[(5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)oxy]-4-methoxypyridazin-3-one

InChI

InChI=1S/C16H25N2O5PS/c1-16(2)10-21-24(25,22-11-16)23-13-9-17-18(15(19)14(13)20-3)12-7-5-4-6-8-12/h9,12H,4-8,10-11H2,1-3H3

InChI Key

CBVRUKSFPQLWDV-UHFFFAOYSA-N

Canonical SMILES

CC1(COP(=S)(OC1)OC2=C(C(=O)N(N=C2)C3CCCCC3)OC)C

Origin of Product

United States

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